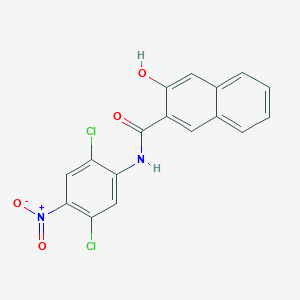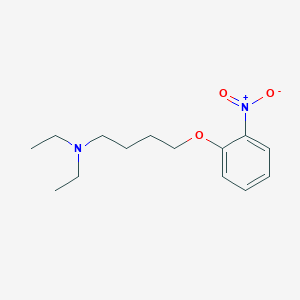![molecular formula C18H22O4 B5053378 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene](/img/structure/B5053378.png)
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the oxygenation of ethylenes substituted with aromatic groups, leading to products that can emit light or serve as intermediates for further chemical transformations. For example, Matsumoto et al. (1999) described the low-temperature singlet oxygenation of 1-ethoxy-2, 2-diisopropylethylenes, resulting in dioxetanes that emit red light upon decomposition, showcasing the potential for creating luminescent materials from similar structures (Matsumoto et al., 1999).
Molecular Structure Analysis
The crystal structure of compounds related to "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" often reveals intricate details about molecular conformations and interactions. Sun et al. (2010) investigated the crystal structure of a compound with a similar ethoxyphenoxy linkage, highlighting the ability of such molecules to form dimensional structures through hydrogen bonding (Sun et al., 2010).
Chemical Reactions and Properties
The chemical behavior of "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene" and related compounds can be complex, involving various reaction pathways. Nakamura et al. (2003) detailed a method for synthesizing functionalized benzoxazine derivatives, illustrating the versatility of aromatic compounds in synthesizing functionalized aromatic compounds for diverse applications (Nakamura et al., 2003).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, play a critical role in their application. For example, Douglas and Overend (1994) described the synthesis of acetylene-terminated monomers, providing insights into the physical properties that influence their utility in polymer synthesis (Douglas & Overend, 1994).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, are fundamental to understanding and utilizing "1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene." Hammock et al. (1975) explored the metabolic O-dealkylation of related compounds, shedding light on their stability and reactivity in biological systems, which is crucial for designing materials with specific functional properties (Hammock et al., 1975).
Safety and Hazards
Mécanisme D'action
Mode of Action
This interaction could potentially alter the function of the targeted proteins, thereby influencing the biochemical processes they are involved in .
Biochemical Pathways
The specific biochemical pathways affected by 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene are currently unknown. coli .
Pharmacokinetics
These properties play a crucial role in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene’s action are not fully known. The compound’s interaction with its targets could potentially lead to changes in cellular processes, such as phospholipid metabolism in humans and protein processing in E. coli .
Action Environment
The action, efficacy, and stability of 1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific characteristics of the biological system where the compound is active .
Propriétés
IUPAC Name |
1-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-2-20-17-8-10-18(11-9-17)22-15-13-19-12-14-21-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSKARIVUVILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)


![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![methyl (2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-{[(2,2,2-trifluoroethyl)amino]carbonyl}-2-pyrrolidinecarboxylate](/img/structure/B5053338.png)
![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)

![2-(4-bromophenyl)-3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5053367.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)
![8-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5053396.png)